![molecular formula C19H21N3 B14477784 Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- CAS No. 72785-11-6](/img/structure/B14477784.png)
Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-: is an organic compound with the molecular formula C15H19N It is a derivative of benzonitrile, featuring a pyrimidinyl group and a trans-4-ethylcyclohexyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- typically involves the reaction of 4-ethylcyclohexylamine with 2-chloropyrimidine under basic conditions to form the intermediate 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]amine. This intermediate is then reacted with benzonitrile in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidinyl derivatives.
Scientific Research Applications
Chemistry: Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- is used in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The trans-4-ethylcyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Benzonitrile, 4-(trans-4-ethylcyclohexyl)-
- Benzonitrile, 4-(trans-4-pentylcyclohexyl)-
- Benzonitrile, 4-(trans-4-propylcyclohexyl)-
Uniqueness: Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- is unique due to the presence of both the pyrimidinyl and trans-4-ethylcyclohexyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
72785-11-6 |
|---|---|
Molecular Formula |
C19H21N3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
4-[5-(4-ethylcyclohexyl)pyrimidin-2-yl]benzonitrile |
InChI |
InChI=1S/C19H21N3/c1-2-14-3-7-16(8-4-14)18-12-21-19(22-13-18)17-9-5-15(11-20)6-10-17/h5-6,9-10,12-14,16H,2-4,7-8H2,1H3 |
InChI Key |
YAZXDRDFNUEKBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2=CN=C(N=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)

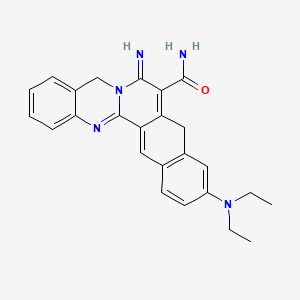
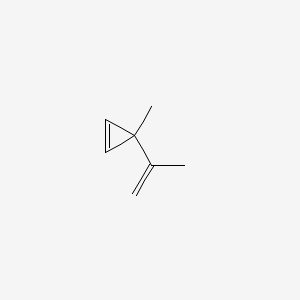
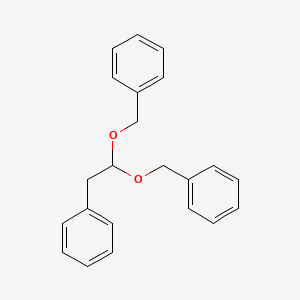
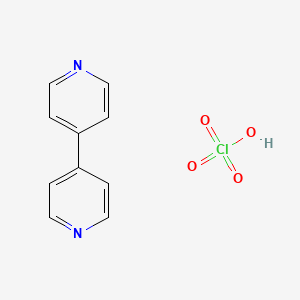
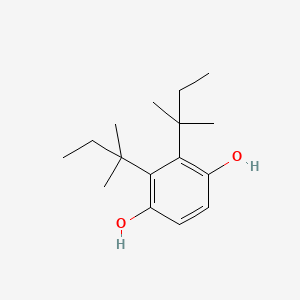
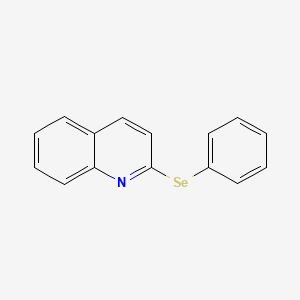
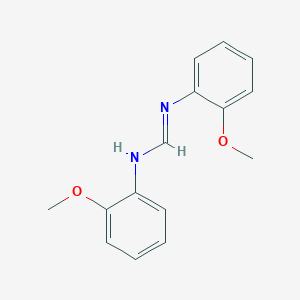
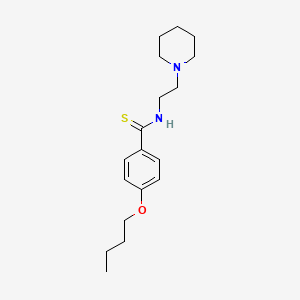

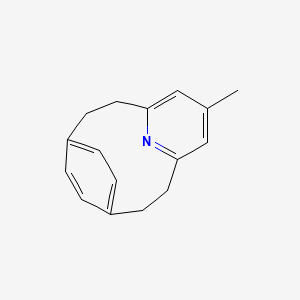
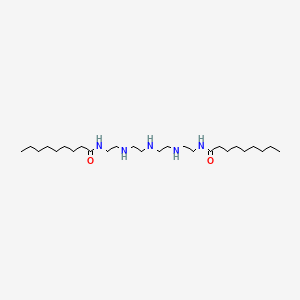
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)
